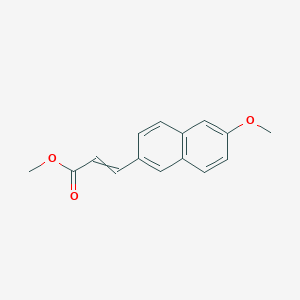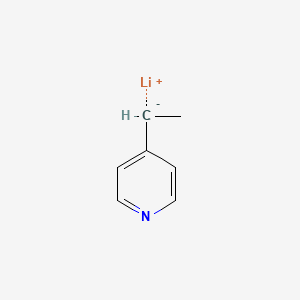
lithium;4-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-ethylpyridine is an organolithium compound that combines lithium with 4-ethylpyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;4-ethylpyridine can be synthesized through the reaction of 4-ethylpyridine with an organolithium reagent such as butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often involve low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors that can handle organolithium reagents safely. The process would likely include steps to ensure the purity of the final product, such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Lithium;4-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The lithium atom in the compound can be substituted by other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various alkylated pyridine derivatives .
Scientific Research Applications
Lithium;4-ethylpyridine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating new materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its potential use in drug development.
Mechanism of Action
The mechanism of action of lithium;4-ethylpyridine involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants involved .
Comparison with Similar Compounds
Similar Compounds
- Lithium;2-ethylpyridine
- Lithium;4-methylpyridine
- Lithium;4-benzylpyridine
Uniqueness
Lithium;4-ethylpyridine is unique due to the presence of the ethyl group at the 4-position of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products .
Properties
CAS No. |
60900-49-4 |
|---|---|
Molecular Formula |
C7H8LiN |
Molecular Weight |
113.1 g/mol |
IUPAC Name |
lithium;4-ethylpyridine |
InChI |
InChI=1S/C7H8N.Li/c1-2-7-3-5-8-6-4-7;/h2-6H,1H3;/q-1;+1 |
InChI Key |
XHXAESXTTPYGFC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[CH-]C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)

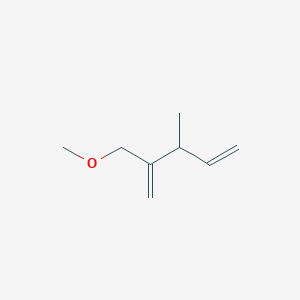
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
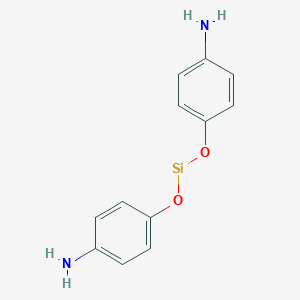
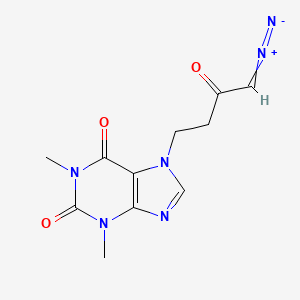


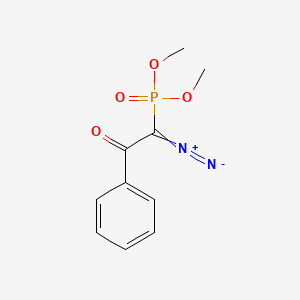

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)

